molecular formula C22H27N3O B11451416 6-Benzylamino-8-butyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-Benzylamino-8-butyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11451416
M. Wt: 349.5 g/mol
InChI Key: JBLYTERERKDYNI-UHFFFAOYSA-N
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Description

6-(BENZYLAMINO)-8-BUTYL-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex heterocyclic compound that features a pyrano[3,4-c]pyridine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(BENZYLAMINO)-8-BUTYL-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyridine derivative, followed by cyclization and functional group modifications to introduce the butyl and dimethyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(BENZYLAMINO)-8-BUTYL-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-(BENZYLAMINO)-8-BUTYL-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(BENZYLAMINO)-8-BUTYL-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: These compounds share a similar pyridine core and exhibit diverse biological activities.

    Pyridazinone Derivatives: Known for their pharmacological properties, including anti-inflammatory and anticancer activities.

    Pyrazole Derivatives: These compounds are widely used in drug development due to their broad spectrum of biological activities.

Uniqueness

6-(BENZYLAMINO)-8-BUTYL-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is unique due to its specific structural features, such as the benzylamino and butyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

6-(benzylamino)-8-butyl-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C22H27N3O/c1-4-5-11-20-19-15-26-22(2,3)12-17(19)18(13-23)21(25-20)24-14-16-9-7-6-8-10-16/h6-10H,4-5,11-12,14-15H2,1-3H3,(H,24,25)

InChI Key

JBLYTERERKDYNI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)NCC3=CC=CC=C3

Origin of Product

United States

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